Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2098073-59-5
VCID: VC3207642
InChI: InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3
SMILES: CCOC(=O)C1=NC=NC(=C1)CC2CC2
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

CAS No.: 2098073-59-5

Cat. No.: VC3207642

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate - 2098073-59-5

Specification

CAS No. 2098073-59-5
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Standard InChI InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3
Standard InChI Key QLPVTKHKNKIQMS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=NC(=C1)CC2CC2
Canonical SMILES CCOC(=O)C1=NC=NC(=C1)CC2CC2

Introduction

Chemical Structure and Properties

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is characterized by a pyrimidine core with two specific substituents: a cyclopropylmethyl group at position 6 and an ethyl carboxylate group at position 4. The molecular formula is C11H14N2O2, corresponding to a molecular weight of approximately 206.24 g/mol . This distinctive arrangement of functional groups creates a molecule with specific chemical and physical characteristics.

The compound features a planar pyrimidine ring containing two nitrogen atoms, which contributes to its behavior as a weak base. The cyclopropylmethyl group, consisting of a three-membered cyclopropane ring attached via a methylene bridge, introduces unique spatial and electronic effects. The ethyl carboxylate moiety adds polarity and serves as a site for various chemical transformations.

Based on structural analysis and comparison with related pyrimidine derivatives, the following physical properties can be anticipated:

PropertyEstimated CharacteristicBasis for Estimation
Physical stateCrystalline solidTypical for similar heterocyclic compounds
SolubilityModerate in organic solvents; limited water solubilityBased on functional group composition
AppearanceWhite to off-white solidCommon for purified heterocyclic compounds
StabilityGenerally stable at room temperatureConsistent with pyrimidine structure
Catalog NumberQuantityAvailability Status
3D-YID0735950mgDiscontinued
3D-YID07359100mgDiscontinued
3D-YID07359250mgDiscontinued
3D-YID07359500mgDiscontinued
3D-YID073591gDiscontinued

This discontinued status presents significant implications for researchers interested in this specific compound. The limited commercial availability necessitates consideration of alternative approaches, such as custom synthesis or exploration of structurally similar compounds that might maintain the desired properties while being more readily accessible.

StepReaction TypePotential Reagents/ConditionsExpected Intermediate/Product
1Pyrimidine core formationAppropriate amidine + diethyl malonateEthyl 6-chloropyrimidine-4-carboxylate
2CyclopropylmethylationCyclopropylmethyl-metal reagent, Pd catalystEthyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Alternative Approach via Substitution

Chemical Reactivity Profile

The chemical behavior of Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate can be predicted based on its constituent functional groups and the known reactivity patterns of similar compounds.

Ester Group Reactivity

The ethyl carboxylate functionality at position 4 would be expected to undergo typical ester reactions:

Reaction TypeConditionsExpected Product
HydrolysisAqueous base (NaOH, KOH)6-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid
TransesterificationAlternative alcohol, acid catalystModified ester derivatives
ReductionLiAlH4 or NaBH46-(Cyclopropylmethyl)-4-(hydroxymethyl)pyrimidine
AmidationAmine, coupling conditions6-(Cyclopropylmethyl)-N-substituted-pyrimidine-4-carboxamides

The transformation to carboxamide derivatives is particularly notable, as related pyrimidine-4-carboxamides have been the subject of structure-activity relationship studies, suggesting potential biological relevance .

Pyrimidine Ring Reactivity

The pyrimidine core presents several potential sites for chemical reactions:

  • Electrophilic aromatic substitution (generally requiring harsh conditions due to the electron-deficient nature of pyrimidine)

  • Nucleophilic aromatic substitution if additional leaving groups are present

  • Metalation under strongly basic conditions

  • Coordination with metal ions through nitrogen atoms

The nitrogen atoms in the pyrimidine ring also contribute to the compound's potential to act as a ligand in coordination chemistry applications.

Cyclopropylmethyl Group Considerations

The cyclopropylmethyl group introduces interesting structural and reactivity features:

Structural Comparison with Related Compounds

Comparing Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate with structurally related compounds provides valuable context for understanding its potential properties and applications.

CompoundKey Structural DifferencesPotential Impact on Properties
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylateAdditional amino groups at positions 5 and 6; cyclopropylmethyl connected via NHEnhanced hydrogen bonding; different electronic distribution
N-(Cyclopropylmethyl)-pyrimidine-4-carboxamidesAmide instead of ester functionalityDifferent hydrolytic stability; altered hydrogen bonding
N-(Cyclopropylmethyl)-6-morpholino-2-morpholinopyrimidine-4-carboxamideAdditional morpholino substituentsDifferent spatial arrangement; potential for different binding interactions

These structural variations highlight how modifications to the basic scaffold can potentially lead to significant differences in chemical behavior and applications.

Research Considerations

For researchers interested in working with Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate, several important factors should be considered.

Synthesis Planning

Given the discontinued commercial status , researchers would need to:

  • Develop and optimize synthetic routes based on established heterocyclic chemistry principles

  • Consider multi-step approaches similar to those used for related compounds

  • Evaluate the feasibility of adaptation from syntheses of similar compounds that incorporate coupling reactions, as demonstrated in the preparation of other substituted pyrimidines

Analytical Characterization

Comprehensive characterization of the compound would typically include:

Analytical MethodInformation Provided
NMR Spectroscopy (1H, 13C)Structural confirmation, purity assessment
Mass SpectrometryMolecular weight verification, fragmentation pattern
Infrared SpectroscopyFunctional group identification
X-ray CrystallographyDefinitive three-dimensional structure
HPLCPurity determination, separation from structural analogs

Future Research Directions

Several promising avenues for future research on Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate can be identified:

Synthetic Methodology Development

  • Optimization of synthetic routes to improve accessibility and yield

  • Development of scalable processes for larger-scale production

  • Exploration of green chemistry approaches to minimize environmental impact

Property Characterization

  • Determination of precise physicochemical properties through experimental studies

  • Investigation of conformational preferences through computational and experimental methods

  • Exploration of crystal packing arrangements and potential polymorphism

Application-Oriented Studies

  • Screening for potential biological activities, particularly in areas where related compounds have shown promise

  • Investigation as a precursor for functional materials

  • Exploration of coordination chemistry with various metals

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